Tos-PEG2-THP

Vue d'ensemble

Description

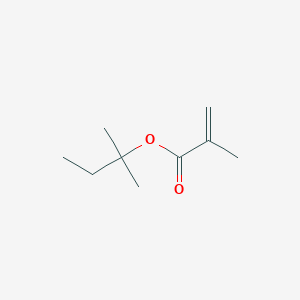

Tos-PEG2-THP is a PEG-based linker that can be used in the synthesis of PROTACs . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . The synthesis involves the use of two different ligands connected by a linker . One of the ligands is for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of this compound is C16H24O6S . It has an exact mass of 344.13 and a molecular weight of 344.420 . The elemental analysis shows that it contains Carbon (55.80%), Hydrogen (7.02%), Oxygen (27.87%), and Sulfur (9.31%) .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains two different ligands connected by a linker . One of the ligands is for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

This compound is a PEG-based PROTAC linker . It has a molecular weight of 344.420 . The elemental analysis shows that it contains Carbon (55.80%), Hydrogen (7.02%), Oxygen (27.87%), and Sulfur (9.31%) .Applications De Recherche Scientifique

PEGylation in Drug Delivery

PEGylation is a well-established technique for enhancing the therapeutic efficacy of proteins, peptides, and nanoparticles. It achieves this by prolonging blood circulation time, improving solubility, and reducing immunogenicity. This process, known as PEGylation, has led to the development of numerous clinical products over the past decades. The significance of PEGylation extends to overcoming challenges such as PEG immunogenicity, which has prompted the search for alternative polymers (Thai Thanh Hoang Thi et al., 2020).

Bioconjugation and Polymer Alternatives

Research in bioconjugation focuses on attaching PEG or similar polymers to therapeutic molecules to improve their bioactivity and delivery. With the increasing recognition of PEG's limitations, such as its potential for inducing hypersensitivity and accelerated blood clearance, the development of alternative polymers has gained attention. These alternatives aim to retain the beneficial properties of PEG while minimizing adverse effects (Yizhi Qi & A. Chilkoti, 2015).

Nanotechnology and Biomedical Engineering

The functionalization of nanoparticles, such as graphene oxide, with PEG (PEG-GO) illustrates the integration of nanotechnology with biocompatible materials for tissue engineering, drug delivery, and antibacterial applications. PEGylation of graphene oxide enhances its solubility, stability, and biocompatibility, making it a promising material for biomedical applications, including tissue regeneration and as a component in implantable devices (Santanu Ghosh & K. Chatterjee, 2020).

Theranostics and Targeted Therapy

PEGylated nanoparticles also play a crucial role in theranostics, combining therapeutic and diagnostic functions in a single platform. Radiolabeled nanoparticles with PEGylation demonstrate potential for targeted imaging and therapy, enhancing the efficacy of treatments for various diseases, including cancer. PEGylation aids in extending circulation time and improving the delivery of therapeutic agents to target sites (S. Same et al., 2016).

Mécanisme D'action

Target of Action

Tos-PEG2-THP is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade.

Mode of Action

The mode of action of this compound involves the interaction of the PROTAC with its two targets. The PROTAC molecule forms a ternary complex with the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The action of this compound, through the formation of the ternary complex, leads to the ubiquitination of the target protein. This marks the protein for degradation by the proteasome, leading to a decrease in the levels of the target protein within the cell.

Pharmacokinetics

As a protac linker, this compound is designed to improve the cellular uptake, stability, and bioavailability of the protac .

Result of Action

The result of the action of this compound is the selective degradation of the target protein . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the ubiquitination and subsequent degradation of the target protein. This leads to a decrease in the levels of the target protein within the cell.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(oxan-2-yloxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6S/c1-14-5-7-15(8-6-14)23(17,18)22-13-11-19-10-12-21-16-4-2-3-9-20-16/h5-8,16H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMMUFXKWKAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)

![N-[2-(diethylamino)ethyl]-N'-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea](/img/structure/B3181273.png)